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Compound of Interest

Compound Name: p-Heptanoylbiphenyl

Cat. No.: B1330013 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data

for p-heptanoylbiphenyl. Due to the limited availability of published experimental spectra for

this specific compound, this document presents predicted data obtained from computational

models. These predictions offer valuable insights into the structural characteristics of the

molecule and serve as a reference for researchers working with this and related compounds.

The information is presented in a structured format to facilitate easy access and comparison.

Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for p-heptanoylbiphenyl.

Table 1: Predicted ¹H NMR Spectral Data
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

8.02 Doublet 2H Ar-H (ortho to C=O)

7.68 Doublet 2H Ar-H (meta to C=O)

7.64 Doublet 2H Ar-H (ortho to alkyl)

7.46 Triplet 2H Ar-H (meta to alkyl)

7.38 Triplet 1H Ar-H (para to alkyl)

3.01 Triplet 2H -CH₂-C=O

1.76 Quintet 2H -CH₂-CH₂-C=O

1.34 Multiplet 6H -(CH₂)₃-CH₃

0.91 Triplet 3H -CH₃

Predicted in CDCl₃

Table 2: Predicted ¹³C NMR Spectral Data
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Chemical Shift (ppm) Assignment

200.1 C=O

145.8 Ar-C (para to C=O)

139.9 Ar-C (para to alkyl)

135.2 Ar-C (ipso, attached to C=O)

128.9 Ar-CH (meta to alkyl)

128.8 Ar-CH (ortho to C=O)

127.2 Ar-CH (ortho to alkyl)

127.1 Ar-CH (meta to C=O)

38.6 -CH₂-C=O

31.6 -CH₂-

29.1 -CH₂-

24.4 -CH₂-

22.5 -CH₂-

14.0 -CH₃

Predicted in CDCl₃

Table 3: Predicted IR Spectral Data
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Wavenumber (cm⁻¹) Intensity Assignment

3050-3000 Medium Aromatic C-H Stretch

2955-2850 Strong Aliphatic C-H Stretch

1685 Strong C=O Stretch (Aryl Ketone)

1605, 1485, 1450 Medium-Strong Aromatic C=C Stretch

1220 Medium C-C(=O)-C Stretch

840 Strong
p-Disubstituted Benzene C-H

Bend

Table 4: Predicted Mass Spectrometry Data

m/z Interpretation

266.1671 [M]⁺ (Molecular Ion)

Experimental Protocols
The following sections detail the generalized experimental methodologies for obtaining the

spectroscopic data presented above. These protocols are standard procedures in organic

chemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 or 500

MHz). The sample (typically 5-10 mg) would be dissolved in a deuterated solvent, most

commonly chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an

internal standard (δ 0.00 ppm). For ¹H NMR, the spectra would be recorded with a sufficient

number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled

sequence would be used to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy
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IR spectra would be recorded on a Fourier Transform Infrared (FTIR) spectrometer. For a solid

sample like p-heptanoylbiphenyl, the Attenuated Total Reflectance (ATR) technique is

commonly employed. A small amount of the solid sample is placed directly on the ATR crystal,

and pressure is applied to ensure good contact. The spectrum is then recorded, typically over a

range of 4000 to 400 cm⁻¹, by co-adding multiple scans to improve the signal-to-noise ratio.

Alternatively, the sample could be prepared as a KBr pellet.

Mass Spectrometry (MS)
Mass spectra would be obtained using a mass spectrometer, often coupled with a gas

chromatograph (GC-MS) for sample introduction and separation. For electron ionization (EI)

mass spectrometry, the sample would be introduced into the ion source, where it is bombarded

with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of

the molecule. The resulting ions are then separated by their mass-to-charge ratio (m/z) by a

mass analyzer and detected.

Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound.
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Caption: General workflow for spectroscopic analysis of a chemical compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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